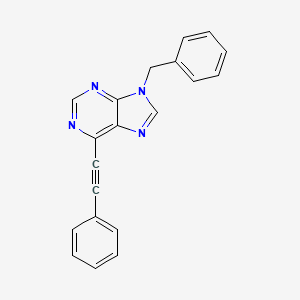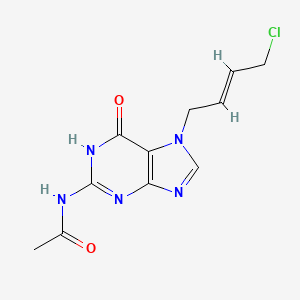
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate typically involves the reaction of a suitable boronic acid or boronate ester with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate has numerous applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation step, where the trifluoroborate group transfers to a metal catalyst, such as palladium. This is followed by the formation of a carbon-carbon bond through reductive elimination. The molecular targets and pathways involved include the activation of the boron-carbon bond and the coordination of the metal catalyst to facilitate the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
- Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Uniqueness
Potassium (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)trifluoroborate is unique due to its specific structure, which provides distinct reactivity and stability compared to other similar compounds. The presence of the tetrahydropyridinyl group offers unique steric and electronic properties that can influence the outcome of chemical reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C10H16BF3KNO2 |
|---|---|
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-5-yl]boranuide |
InChI |
InChI=1S/C10H16BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-5-8(7-15)11(12,13)14;/h5H,4,6-7H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
JEBUSFPYGGCCIT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CCCN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


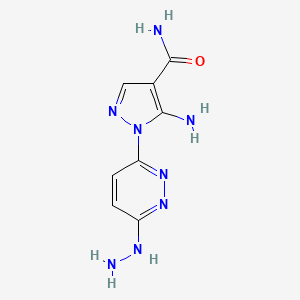

![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)


![2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12929240.png)
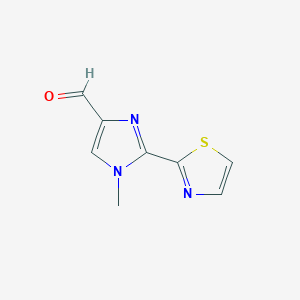
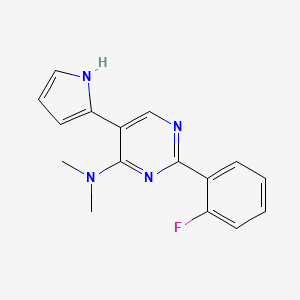

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)

![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
